Product packaging for 7-fluoro-2H-chromene-3-carboxylic acid(Cat. No.:CAS No. 480451-09-0)

7-fluoro-2H-chromene-3-carboxylic acid

Cat. No.: B12315150
CAS No.: 480451-09-0
M. Wt: 194.16 g/mol
InChI Key: MFOXKLIIWABFMG-UHFFFAOYSA-N
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Description

7-fluoro-2H-chromene-3-carboxylic acid (CAS 480451-09-0) is a fluorinated derivative of chromene-3-carboxylic acid with a molecular formula of C10H7FO3 and a molecular weight of 194 Da . This compound belongs to the class of coumarin derivatives, which are historically significant fluorophores with a wide range of scientific applications . The introduction of a fluorine atom at the 7-position of the chromene ring system is a strategic modification that enhances the compound's photophysical properties . Fluorinated coumarins are recognized for their excellent biocompatibility, strong and stable fluorescence emission, and good structural flexibility, making them particularly valuable as small-molecule fluorescent chemosensors in fields such as molecular recognition, molecular imaging, and analytical chemistry . The carboxylic acid functional group at the 3-position provides a versatile handle for further synthetic modification, allowing researchers to synthesize ester derivatives or amide conjugates for various research purposes . As such, this compound serves as a key chemical building block (or synthon) for constructing more complex molecules in medicinal chemistry, materials science, and chemical biology research. The compound is typically supplied with a purity of 95% or higher . ATTENTION: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7FO3 B12315150 7-fluoro-2H-chromene-3-carboxylic acid CAS No. 480451-09-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

480451-09-0

Molecular Formula

C10H7FO3

Molecular Weight

194.16 g/mol

IUPAC Name

7-fluoro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C10H7FO3/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-4H,5H2,(H,12,13)

InChI Key

MFOXKLIIWABFMG-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C=C(C=C2)F)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Classical Approaches to 7-fluoro-2H-chromene-3-carboxylic acid Synthesis

Classical synthetic strategies often rely on foundational organic reactions, providing reliable and well-understood pathways to the target molecule. These methods typically involve the formation of the chromene ring system followed by or concurrent with the establishment of the carboxylic acid group at the 3-position.

Hydrolysis of Ester Precursors

A common and straightforward method for the synthesis of coumarin-3-carboxylic acids is the hydrolysis of their corresponding ester precursors, such as methyl or ethyl esters. This transformation is typically carried out under basic conditions, a process known as saponification.

The synthesis begins with the preparation of the ester, for instance, ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate. This precursor is then treated with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in the presence of a co-solvent like ethanol (B145695) to ensure solubility. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. A final acidification step with a mineral acid, such as hydrochloric acid (HCl), protonates the resulting carboxylate salt to yield the final this compound.

Knoevenagel Condensation Strategies for Coumarin-3-carboxylic Acids

The Knoevenagel condensation is a cornerstone reaction in the synthesis of coumarins and their derivatives. This reaction involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, catalyzed by a weak base.

To synthesize this compound, 4-fluorosalicylaldehyde is reacted with an active methylene compound such as malonic acid or Meldrum's acid. The reaction is typically catalyzed by a mild base like piperidine or pyridine, often with a small amount of acetic acid. The process initiates with the deprotonation of the active methylene compound, which then undergoes a nucleophilic addition to the aldehyde carbonyl group. Subsequent dehydration and intramolecular cyclization (lactonization) via attack of the phenolic hydroxyl group onto the newly formed ester or acid functionality yields the coumarin (B35378) ring system. When malonic acid is used, a subsequent decarboxylation often occurs under the reaction conditions to yield the C3-unsubstituted coumarin, so Meldrum's acid is often preferred for direct access to the coumarin-3-carboxylic acid scaffold.

Catalyst SystemSolventTemperatureNotes
Piperidine / Acetic AcidEthanol or WaterRoom Temp. to RefluxThe most traditional and widely used method.
Potassium CarbonateWaterRoom TemperatureA greener alternative, often providing high yields.
L-prolineEthanol80 °CAn organocatalytic approach offering mild conditions.
Nano MgFe2O4Solvent-free45 °C (Ultrasound)A green, nanoparticle-catalyzed method.

Derivatization from Chromene-3-carbaldehydes via Pinnick Oxidation

An alternative two-step approach involves the synthesis of a 7-fluoro-2H-chromene-3-carbaldehyde intermediate, which is subsequently oxidized to the target carboxylic acid. The Vilsmeier-Haack reaction can be employed to synthesize the aldehyde precursor, 7-fluoro-4-oxochromene-3-carbaldehyde, from 4-fluoro-2-hydroxyacetophenone using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) nih.gov.

Once the α,β-unsaturated aldehyde is obtained, the Pinnick oxidation is a highly effective method for its conversion to the corresponding carboxylic acid nih.govnih.gov. This oxidation uses sodium chlorite (B76162) (NaClO2) under mildly acidic conditions, typically buffered with a weak acid like monosodium phosphate (B84403) (NaH2PO4) nih.gov. The active oxidant is chlorous acid (HClO2), which forms in situ nih.govrsc.org. A key advantage of the Pinnick oxidation is its high chemoselectivity; it does not typically oxidize other sensitive functional groups or affect double bonds, making it ideal for unsaturated aldehydes like chromene-3-carbaldehydes nih.govnih.gov. To prevent side reactions from the hypochlorous acid (HOCl) byproduct, a scavenger such as 2-methyl-2-butene is commonly added to the reaction mixture nih.govresearchgate.net.

Advanced Synthetic Routes and Reaction Mechanisms

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing complex molecules, including metal-catalyzed cross-couplings, C-H activation, and photocatalysis. These routes often provide higher yields, greater functional group tolerance, and novel reaction pathways.

Metal-Catalyzed and Metal-Free Synthetic Transformations

Advanced catalytic systems offer powerful alternatives to classical methods for synthesizing 2H-chromenes and their derivatives. Both transition-metal catalysis and organocatalysis have been successfully applied to this class of compounds organic-chemistry.org.

A notable advanced strategy is the Rhodium(III)-catalyzed redox-neutral synthesis of 2H-chromene-3-carboxylic acids whiterose.ac.uknih.govacs.org. This method proceeds via a C–H activation and an unusual [3+3] annulation cascade. In this reaction, a phenoxy-derived substrate, such as an N-phenoxyacetamide, reacts with an α-methylene-β-lactone (methyleneoxetanone), which serves as a three-carbon source whiterose.ac.uknih.govacs.org. The reaction is controlled by the choice of solvent and proceeds through a five-membered rhodacycle intermediate, ultimately yielding the 2H-chromene-3-carboxylic acid with high regioselectivity and broad substrate compatibility acs.org.

Other metal-catalyzed approaches for the synthesis of the 2H-chromene core include gold-catalyzed cycloisomerization of aryl propargyl ethers and cobalt-catalyzed reactions of salicyl-N-tosylhydrazones with terminal alkynes acs.org.

Metal-free organocatalytic methods have also been developed. For example, dual-catalyst systems using p-toluenesulfonic acid and pyrrolidine can efficiently construct 2H-chromene derivatives from salicylaldehydes and acetylenic diesters rsc.org. Additionally, hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of O-allyl salicylaldehydes provides another route to the 2H-chromene architecture.

Photocatalytic Functionalization Approaches

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions nih.govresearchgate.net. While the direct photocatalytic synthesis of the parent this compound is not extensively documented, photocatalysis offers advanced methods for the functionalization and derivatization of the coumarin-3-carboxylic acid scaffold.

Photoredox catalysis can be used for Giese-type reactions and decarboxylative functionalizations. For instance, visible-light-driven photocatalysis enables the decarboxylative coupling of coumarin-3-carboxylic acids with other molecules. In these reactions, a photocatalyst, such as fac-Ir(ppy)3, absorbs visible light and initiates a single-electron transfer (SET) process. This can lead to the formation of a radical at the 4-position of the chromene ring, which can then react with various radical precursors to form new carbon-carbon bonds. Such methods have been used for the reductive azaarylation of coumarin-3-carboxylic acids, yielding biologically relevant 4-substituted-chroman-2-ones.

These photocatalytic methods represent the cutting edge of chromene chemistry, providing access to novel derivatives that are difficult to synthesize using traditional methods and operating under environmentally benign conditions nih.govresearchgate.net.

Multi-Component Reactions (MCRs) for Chromene Scaffold Construction

Multi-component reactions (MCRs), which involve the reaction of three or more starting materials in a single step to form a product containing substantial portions of all reactants, are a highly efficient strategy for building molecular complexity. nih.govnih.gov For the construction of the chromene scaffold, several MCRs have been developed. A common three-component approach for synthesizing related 2-amino-4H-chromenes involves the condensation of a salicylaldehyde, an active methylene compound (like malononitrile), and a C-H acid or amine, often under the catalysis of a mild base like piperidine. frontiersin.orgnih.gov

While not always directly yielding the carboxylic acid, these MCRs are fundamental in creating the core chromene ring system. For instance, a one-pot reaction between a salicylaldehyde, malononitrile, and a third component can rapidly generate a diverse range of chromene derivatives. frontiersin.orgfrontiersin.org The principles of these reactions are applicable to the synthesis of the 7-fluoro-2H-chromene backbone by utilizing 4-fluorosalicylaldehyde as the aldehyde component. A notable three-component protocol involves reacting salicylaldehydes, 2-cyanothioacetamide, and chloroacetone in the presence of piperidine to produce chromene-thiazole hybrids in high yields. researchgate.net

Table 1: Examples of Multi-Component Reactions for Chromene Synthesis

Aldehyde Component Active Methylene Third Component Catalyst Product Type
Salicylaldehyde Malononitrile Resorcinol (B1680541) Diethylamine 2-Amino-4H-chromene
Aryl Aldehydes Malononitrile Naphthol Piperidine 2-Amino-4H-benzo[h]chromene

Specific Reactions and Their Mechanisms

The formation of the chromene ring is predominantly achieved through cyclization reactions that can be catalyzed by either acids or bases.

Base-Catalyzed Cyclization: Knoevenagel Condensation

The most prevalent base-catalyzed route to 2-oxo-2H-chromene-3-carboxylic acids (also known as coumarin-3-carboxylic acids) is the Knoevenagel condensation. tandfonline.comwikipedia.orgthermofisher.com This reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as diethyl malonate or malonic acid. nih.govorganicreactions.org For the synthesis of this compound, the process would start with 4-fluorosalicylaldehyde.

The mechanism, typically catalyzed by a weak base like piperidine or pyridine, begins with the deprotonation of the active methylene compound to form a nucleophilic enolate. wikipedia.org This enolate then attacks the carbonyl carbon of the salicylaldehyde. The resulting aldol-type adduct undergoes intramolecular cyclization via transesterification, where the phenolic hydroxyl group attacks the ester carbonyl. A final dehydration step yields the stable, aromatic α,β-unsaturated lactone ring of the chromene system. researchgate.net The use of microwave irradiation can significantly reduce reaction times for this condensation. ic.ac.uk

Acid-Catalyzed Cyclization: Pechmann Condensation

The Pechmann condensation is a classic acid-catalyzed method for synthesizing coumarins from a phenol and a β-ketoester. wikipedia.orgtaylorandfrancis.com To produce a 7-fluoro-substituted coumarin, 4-fluorophenol would be reacted with a β-ketoester, such as ethyl acetoacetate, in the presence of a strong acid catalyst like sulfuric acid, methanesulfonic acid, or a Lewis acid like AlCl₃. youtube.comorganic-chemistry.org

The mechanism initiates with the acid-catalyzed transesterification between the phenol and the β-ketoester. wikipedia.org This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation), where the activated carbonyl group attacks the electron-rich aromatic ring ortho to the hydroxyl group. The final step is a dehydration reaction that forms the double bond of the pyrone ring, completing the coumarin synthesis. youtube.com

The carboxylic acid group at the C3 position of the chromene ring is a versatile functional handle that can be removed through decarboxylation. This process is often a key step in functionalizing the C3 or C4 positions. researchgate.netias.ac.in The decarboxylation of coumarin-3-carboxylic acids can be achieved thermally or through catalysis, often leading to the formation of a C3-anion or radical intermediate that can be trapped by various reagents. researchgate.net

The ease of decarboxylation can be influenced by other substituents on the ring; for instance, the presence of a strong electron-donating group at the C7 position can activate the molecule for decarboxylation upon hydrolysis of an ester precursor. nih.gov The reaction has been extensively used in palladium-catalyzed cross-coupling reactions, where the carboxylic acid is removed to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds at the C3 position. dntb.gov.ua These decarboxylative coupling strategies provide access to a wide array of 3-substituted coumarin derivatives. researchgate.net

The chromene ring system can undergo electrophilic aromatic substitution (SEAr) on the benzene (B151609) portion of the molecule. wikipedia.org The regiochemical outcome of such reactions on this compound is dictated by the combined directing effects of the substituents.

Fluorine (at C7): As a halogen, fluorine is an ortho-, para-directing group and is considered an activating substituent due to its ability to donate electron density via resonance.

Ring Oxygen (O1): The heterocyclic oxygen atom is a powerful activating, ortho-, para-directing group. Its influence is directed to the C8 and C6 positions.

α,β-Unsaturated Lactone: The pyrone ring, particularly the carbonyl group and the double bond conjugated to the C3-carboxylic acid, is strongly electron-withdrawing and deactivates the entire ring system, especially the benzene portion, towards electrophilic attack.

Regioselectivity: The control of substituent placement is a critical aspect of the synthesis of this compound.

Initial Synthesis: The regiochemistry of the fluorine atom is unequivocally established by the choice of the starting material. Using 4-fluorosalicylaldehyde in a Knoevenagel condensation or 4-fluorophenol in a Pechmann condensation ensures that the fluorine atom is located at the C7 position of the final chromene product.

Subsequent Reactions: In post-synthesis modifications, such as electrophilic aromatic substitution, regioselectivity is governed by the directing effects of the existing groups as discussed previously. The C6 and C8 positions are the most likely sites for electrophilic attack due to the ortho, para-directing influence of the C7-fluoro and O1-ether groups.

Stereoselectivity: For the synthesis of the planar, aromatic this compound, stereoselectivity is not a primary concern as there are no chiral centers in the final molecule. Stereochemical considerations would become important only if the pyran ring were to be reduced to create a chromane structure with chiral centers at C2, C3, or C4.

Solid-Phase Synthesis and Combinatorial Chemistry for Derivative Libraries

Combinatorial chemistry aims to rapidly generate large numbers of structurally related compounds in libraries for screening purposes. uomustansiriyah.edu.iqwikipedia.org The this compound scaffold is well-suited for these approaches. The carboxylic acid at the C3 position serves as a crucial handle for both solid-phase and solution-phase parallel synthesis.

In solid-phase synthesis, the carboxylic acid group can be used to anchor the entire chromene molecule to a polymer resin. Once immobilized, a wide variety of reagents can be applied in parallel to modify other parts of the molecule, or a diverse set of building blocks (e.g., amines, alcohols) can be coupled to the resin-bound scaffold. After the desired reactions are complete, the final products are cleaved from the solid support, facilitating purification.

Solution-phase parallel synthesis can also be employed to create libraries. For example, a core intermediate like 2-amino-4-(coumarin-3-yl)thiazole can be acylated with succinic anhydride, and the resulting terminal carboxylic acid can then be reacted with a diverse array of amines in parallel to generate a large library of amide derivatives. mdpi.com This strategy allows for the systematic exploration of the structure-activity relationship (SAR) by varying substituents around the core 7-fluoro-2H-chromene structure.

Utilization of 7-fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid as a Diversifiable Scaffold

The compound 7-fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid has been identified as a novel and versatile scaffold for the combinatorial synthesis of a variety of coumarin derivatives. acs.org This scaffold is particularly advantageous as it possesses three distinct points of diversity, allowing for the introduction of a wide range of chemical functionalities and the creation of diverse molecular libraries.

The strategic placement of the fluoro, methyl, and nitro groups, in addition to the carboxylic acid moiety, provides multiple reactive sites for chemical modification. The carboxylic acid at the 3-position is a primary handle for derivatization, commonly converted to amides and esters. The nitro group at the 6-position can be reduced to an amine, which can then undergo a variety of subsequent reactions such as acylation or sulfonylation. The methyl group at the 4-position and the fluoro group at the 7-position also influence the reactivity and properties of the resulting derivatives, although they are less commonly modified directly.

Research has demonstrated the successful application of this scaffold in solid-phase synthesis to generate a library of sixteen distinct coumarin derivatives. acs.org This approach highlights the utility of 7-fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid in generating novel compounds, with many of the synthesized model compounds exhibiting fluorescent properties. acs.org The ability to systematically modify the scaffold at its various diversity points makes it a valuable tool in the discovery of new molecules with potentially interesting biological or material science applications. acs.org

Optimization of Reaction Conditions for Solid-Phase Derivatization

The efficiency of solid-phase synthesis is highly dependent on the optimization of reaction conditions to maximize yield and purity. For the derivatization of coumarin-3-carboxylic acids, including scaffolds like 7-fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid, the formation of amides is a common and crucial transformation. The optimization of this process involves a systematic evaluation of several key parameters, including the choice of resin, coupling agents, solvents, and reaction time.

Resin Selection: The solid support is a critical component of solid-phase synthesis. Resins must be compatible with the reaction conditions and allow for efficient cleavage of the final product. For the synthesis of carboxamides, resins such as aminomethyl (AM) polystyrene or Rink amide resin are commonly employed. The choice of resin influences the final C-terminal functionality of the cleaved peptide or small molecule.

Coupling Agents: The activation of the carboxylic acid is essential for efficient amide bond formation. A variety of coupling reagents are available, each with its own advantages in terms of reactivity and suppression of side reactions. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). Uronium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective.

Solvent Effects: The solvent plays a crucial role in swelling the resin and dissolving the reagents, thereby facilitating the reaction. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most commonly used solvents in solid-phase synthesis. The choice of solvent can significantly impact the reaction rate and yield.

A systematic study to optimize the solid-phase synthesis of coumarin-3-carboxamides would typically involve varying these parameters to identify the conditions that provide the highest yield and purity of the desired product. The following table illustrates a representative optimization study for the coupling of an amine to a resin-bound coumarin-3-carboxylic acid.

EntryCoupling AgentSolventReaction Time (h)Yield (%)
1DCC/HOBtDCM1275
2DCC/HOBtDMF1282
3HBTU/DIPEADMF295
4HATU/DIPEADMF298
5HBTU/DIPEADCM488

The data in the table clearly indicates that the combination of HATU as a coupling agent in DMF provides the highest yield in the shortest reaction time for this representative transformation. Such optimization studies are crucial for the development of efficient and robust solid-phase synthesis protocols for the generation of coumarin derivative libraries.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides critical insights into the functional groups present within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 7-fluoro-2H-chromene-3-carboxylic acid is characterized by distinct absorption bands that confirm the presence of its key functional groups. The carboxylic acid moiety is readily identifiable by a broad O-H stretching vibration, which typically appears in the region of 2500–3000 cm⁻¹. This broadening is a consequence of intermolecular hydrogen bonding between the carboxylic acid groups, forming dimeric structures. spectroscopyonline.com

Another prominent feature is the sharp and intense C=O stretching vibration of the lactone ring, a characteristic of the chromene core. The carbonyl group of the carboxylic acid also contributes to the absorption in the carbonyl region, generally observed between 1650 and 1850 cm⁻¹. pressbooks.pub The C-F stretching vibration, while typically weaker, would be expected in the fingerprint region of the spectrum. The aromatic C-H and C=C stretching vibrations from the benzene (B151609) ring also produce characteristic signals.

Interactive Data Table: FT-IR Spectroscopy

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid O-H2500-3000Broad
Carbonyl C=O (Lactone & Carboxylic Acid)1650-1850Strong
Aromatic C=C1450-1600Medium-Weak
C-O (Carboxylic Acid & Ether)1210-1320Medium
C-F1000-1400Medium-Weak
O-H Wag (out-of-plane)900-960Broad

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules, providing information on the chemical environment of individual protons and carbons.

¹H NMR Spectroscopy for Proton Environment Analysis

The ¹H NMR spectrum of this compound would display a set of characteristic signals. The most downfield signal is expected for the carboxylic acid proton, typically appearing as a broad singlet in the range of δ 12.0–13.0 ppm. The protons on the aromatic ring would appear in the aromatic region (δ 7.0–8.5 ppm), with their chemical shifts and coupling patterns influenced by the electron-withdrawing fluorine atom and the fused pyrone ring. The fluorine atom at the 7-position would induce deshielding effects on the adjacent aromatic protons. The vinylic proton on the pyrone ring would also have a characteristic chemical shift.

For comparison, the related compound 5-fluoro-2-oxo-2H-chromene-3-carboxylic acid shows a carboxylic acid proton at δ 13.44 ppm and aromatic protons in the range of δ 7.23-8.56 ppm in DMSO-d₆. rsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ ppm)Multiplicity
-COOH12.0-13.0Broad Singlet
Aromatic-H7.0-8.5Multiplets
Vinylic-H~8.0Singlet

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The carbonyl carbons of the lactone and the carboxylic acid are expected to be the most downfield signals, typically in the range of δ 160–185 ppm. oregonstate.edulibretexts.org The carbons of the aromatic ring and the vinylic carbon of the pyrone ring would appear in the δ 110–160 ppm region. The carbon atom directly bonded to the fluorine atom would exhibit a large C-F coupling constant, a characteristic feature in the ¹³C NMR spectrum of fluorinated compounds.

As a reference, the ¹³C NMR spectrum of 5-fluoro-2-oxo-2H-chromene-3-carboxylic acid shows the carboxylic acid carbon at δ 164.0 ppm and the carbon bonded to fluorine at δ 159.0 ppm (with a large coupling constant of J = 254 Hz) in DMSO-d₆. rsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ ppm)
C=O (Carboxylic Acid)160-170
C=O (Lactone)~160
Aromatic/Vinylic C110-160
C-F~160 (with C-F coupling)

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Without access to published research on this specific compound, any attempt to create the article as outlined would involve speculation or the use of data from analogous but distinct molecules, which is explicitly forbidden by the instructions. Therefore, a scientifically rigorous and accurate article focusing solely on this compound cannot be produced at this time.

Fluorescence Spectroscopy and Photophysical Properties of Derivatives

The introduction of fluorine atoms into the coumarin (B35378) framework is a recognized strategy for enhancing the photophysical properties of these fluorophores. While detailed, specific photophysical data for derivatives of this compound are not extensively documented in the surveyed literature, general principles derived from related compounds allow for an informed discussion of their expected fluorescent characteristics.

Fluorination of the phenolic ring in 7-hydroxycoumarins is known to improve photostability and other fluorescence characteristics. This has led to the positioning of fluorinated coumarins as excellent fluorescent dyes excitable by ultraviolet light. The class of 7-fluorinated chromene-3-carboxylic acids is significant due to the electronic effects the fluorine atom imparts on the chromene ring system. Research indicates that most fluorinated coumarins demonstrate high fluorescence quantum yields, typically in the range of 0.63 to 0.89, which are often equal to or greater than their non-fluorinated analogues.

Studies on isomers and related fluorinated coumarins provide insight into the potential of 7-fluoro derivatives. For instance, amide derivatives of 6-fluoro-7-hydroxycoumarin-3-carboxylic acid (6FC), an isomer of the 7-fluoro analogue, have been shown to exhibit substantially brighter fluorescence compared to the widely used difluorinated coumarin, Pacific Blue. nih.gov This enhancement in brightness underscores the positive influence of fluorine substitution on the coumarin core's fluorescence. nih.gov Given these findings, it is anticipated that derivatives of this compound, such as its esters and amides, would also possess favorable photophysical properties, including strong fluorescence emission and high quantum yields, making them promising candidates for the development of fluorescent probes.

In-Depth Computational Analysis of this compound Remains Elusive

A comprehensive computational and molecular modeling analysis of the chemical compound this compound, as specified by a detailed research outline, cannot be completed at this time due to a lack of available scientific literature containing the requisite specific data. Extensive searches for dedicated studies on this particular molecule have not yielded the detailed research findings necessary to populate the requested analytical sections.

While general information regarding the properties of this compound, such as its molecular formula (C₁₀H₅FO₄) and molecular weight (208.14 g/mol ), is accessible through chemical supplier databases, in-depth computational research appears to be limited or not publicly available.

The proposed article was to be structured around a detailed computational chemistry and molecular modeling framework, including:

Quantum Chemical Calculations:

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Analysis of Global Reactivity Descriptors

Atoms In Molecules (AIM) Theory for Bonding Characterization

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Numerous studies have been conducted on analogous compounds, such as other substituted coumarin-3-carboxylic acids and different fluorinated chromene derivatives. These studies confirm that the requested analytical methods are standard for characterizing this class of molecules. For instance, research on 6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid has utilized DFT, TD-DFT, NBO, and AIM methodologies to investigate its structure and properties. Similarly, comparative studies on various coumarin derivatives often employ these computational techniques to explore the effects of different substituents on the electronic and structural characteristics of the coumarin core.

However, without a specific study focused on this compound, the generation of scientifically accurate data tables and detailed findings for each specified subsection is not possible. To present data from related but distinct molecules would be scientifically inaccurate and misrepresentative. Therefore, until such research is published and accessible, a thorough and authoritative article on the computational chemistry of this compound, as per the requested outline, cannot be responsibly generated.

Computational Chemistry and Molecular Modeling

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for predicting the reactive behavior of molecules by visualizing the charge distribution. For coumarin (B35378) derivatives, MEP studies help in identifying the regions susceptible to electrophilic and nucleophilic attacks.

In a study on coumarin, the MEP surface indicated that the most negative potential is concentrated around the carbonyl oxygen atom of the pyrone ring, making it a likely site for electrophilic attack. Conversely, the regions of positive potential are located over the hydrogen atoms, suggesting these as sites for nucleophilic interactions. researchgate.net For simple coumarins, the order of minimum electrostatic potential (Vs, min), which indicates the most reactive sites for electrophilic attack, has been systematically analyzed. The compound umbelliferone (B1683723) (a hydroxycoumarin) was identified as having a highly negative Vs, min, indicating significant reactivity. pnrjournal.com

For 7-fluoro-2H-chromene-3-carboxylic acid, the introduction of a fluorine atom at the C7 position and a carboxylic acid group at the C3 position would significantly influence the MEP. The fluorine atom, being highly electronegative, would create a region of negative potential. The carboxylic acid group presents both a region of high negative potential (around the carbonyl and hydroxyl oxygens) and a region of positive potential (around the acidic hydrogen), making it a key site for interactions.

A theoretical investigation of 4-methyl-7-(salicylidene amino) coumarin using Density Functional Theory (DFT) highlighted the nature of charge transfer within the molecule, with the electrostatic potential localizing electropositive and electronegative parts, crucial for understanding intermolecular interactions. iphy.ac.cn Based on these analogous studies, the MEP map of this compound would likely show the most electron-rich regions around the carbonyl oxygen of the chromene core and the oxygen atoms of the carboxylic acid group, while the hydrogen of the carboxylic acid would be the most electron-deficient region.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods, such as DFT, are employed to predict the NLO properties of novel organic compounds.

While direct NLO calculations for this compound were not found, studies on other carboxylic acid derivatives provide a framework for understanding its potential NLO behavior. A study on (E)-pent-2-enoic acid, a simple carboxylic acid derivative, utilized DFT to calculate the dipole moment, linear polarizability, and first and second hyperpolarizabilities. nih.govscispace.com The study found that the crystalline environment significantly influenced the NLO properties, and the calculated third-order nonlinear susceptibility suggested its potential as an NLO material. nih.govscispace.com

For chromene derivatives, the extended π-conjugation of the bicyclic system is a key feature that can give rise to significant NLO responses. The introduction of electron-donating and electron-withdrawing groups can further enhance these properties. In this compound, the fluorine atom (an electron-withdrawing group) and the carboxylic acid group would modulate the electronic structure and, consequently, the NLO properties.

Theoretical studies on NLO properties often involve the calculation of parameters such as the average polarizability (<α>) and the total second hyperpolarizability (γ). These parameters provide a measure of the material's NLO response at the molecular level. The investigation of such properties for this compound would be a valuable step in assessing its suitability for NLO applications.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

Prediction of Ligand-Receptor Interactions and Binding Modes

Although no specific molecular docking studies were identified for this compound, extensive research has been conducted on the docking of coumarin-3-carboxylic acid and its derivatives with various biological targets, particularly in the context of antibacterial and anticancer activities.

For instance, coumarin-3-carboxylic acid has been identified as having broad-spectrum antibacterial activity. nih.govfrontiersin.org Molecular docking studies of coumarin derivatives with DNA have indicated the formation of stable complexes, suggesting that DNA could be a potential target. tandfonline.com In a study of coumarin-3-carboxamide derivatives, molecular docking was used to investigate their interactions with the casein kinase 2 (CK2) enzyme, a target in cancer therapy. mdpi.com The results revealed that the presence of a phenyl carboxamide group was important for binding to the active site of CK2. mdpi.com

Another study on novel coumarin-3-carboxylic acid derivatives containing a thioether quinoline (B57606) moiety showed significant antibacterial activity against plant pathogens. acs.org Docking studies could elucidate the specific interactions responsible for this activity. For this compound, the fluorine atom could potentially form specific halogen bonds with receptor sites, enhancing binding affinity. The carboxylic acid group is a key site for forming hydrogen bonds and salt bridges with amino acid residues in a protein's active site.

A representative molecular docking study of a coumarin derivative with a bacterial enzyme might reveal the following types of interactions:

Interaction TypeInteracting Ligand GroupInteracting Receptor Residue
Hydrogen BondCarboxylic acid (OH)Serine, Threonine (hydroxyl)
Hydrogen BondCarbonyl oxygenLysine (B10760008), Arginine (amino)
Halogen BondFluorineBackbone carbonyl oxygen
Pi-Pi StackingChromene ringPhenylalanine, Tyrosine

Conformational Analysis in Biological Environments

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand within a biological environment, such as a protein binding pocket or a cell membrane, and allow for the analysis of its conformational flexibility.

While MD simulations specifically for this compound were not found, MD simulations of other coumarin derivatives and fluorescent probes in biological membranes are well-documented. hawaii.edumdpi.comnih.govmdpi.comnih.gov These studies reveal how the molecule orients and moves within the lipid bilayer, which is crucial for its function as a cell-permeable probe. nih.gov

MD simulations of bis-coumarins in the DNA binding pocket have shown that these molecules can remain stably bound over extended simulation times, indicating their potential as DNA-targeting agents. tandfonline.com The rigidity and stability of the ligand-DNA complex are key indicators of potent binding. tandfonline.com

For this compound, an MD simulation within a protein's active site would reveal the stability of the predicted docking pose, the key interactions that are maintained over time, and the conformational changes the ligand might undergo to optimize its binding. Similarly, simulations in a lipid bilayer would be valuable for understanding its membrane permeability and its behavior as a potential fluorescent probe. The fluorine atom's influence on lipophilicity and interactions with the membrane environment would be a key aspect to investigate through such simulations.

Derivatization Strategies for Enhancing Molecular Functionality

Esterification of the Carboxylic Acid Moiety

Esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental transformation for modifying the lipophilicity and cell permeability of a parent compound. The conversion of the polar carboxylic acid group to a less polar ester can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

One common method for esterification is the Fischer esterification, which involves refluxing the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. youtube.com For instance, the reaction of 7-fluoro-2H-chromene-3-carboxylic acid with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. These simple alkyl esters can serve as valuable intermediates for further functionalization or as final compounds with altered biological activity.

An alternative and often milder method involves the reaction of the carboxylic acid with an alkyl halide in the presence of a non-nucleophilic base like potassium carbonate. This approach was successfully used in the synthesis of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate from its corresponding carboxylic acid. researchgate.netnih.gov This method is particularly useful for introducing more complex ester groups.

Table 1: Representative Esterification Reactions of this compound

Ester Product Reagents and Conditions Potential Application
Methyl 7-fluoro-2H-chromene-3-carboxylate Methanol, H₂SO₄ (catalyst), reflux Prodrug, intermediate for further synthesis
Ethyl 7-fluoro-2H-chromene-3-carboxylate Ethanol, H₂SO₄ (catalyst), reflux Increased lipophilicity, potential for altered biological activity
Benzyl 7-fluoro-2H-chromene-3-carboxylate Benzyl bromide, K₂CO₃, DMF Prodrug cleavable by hydrogenolysis, fluorescent probe development

Amidation Reactions to Form Carboxamide Derivatives

The formation of amides from carboxylic acids is a critical transformation in medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules, including peptides and proteins. rsc.org Carboxamides often exhibit improved metabolic stability compared to their ester counterparts and can participate in different hydrogen bonding interactions, potentially leading to enhanced target binding.

The direct reaction of a carboxylic acid with an amine to form an amide requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated first. Common activating agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. nih.govthermofisher.com

The activated carboxylic acid can then react with a primary or secondary amine to furnish the corresponding amide. For example, reacting this compound with ammonia (B1221849) would yield the primary amide, 7-fluoro-2H-chromene-3-carboxamide. Similarly, reaction with various alkyl or aryl amines can generate a library of N-substituted amides.

Table 2: Synthesis of Carboxamide Derivatives

Amide Product Reagents and Conditions Potential Benefits
7-fluoro-2H-chromene-3-carboxamide 1. EDC, HOBt, DMF; 2. NH₃ Increased metabolic stability, altered hydrogen bonding potential
N-methyl-7-fluoro-2H-chromene-3-carboxamide 1. EDC, HOBt, DMF; 2. Methylamine Fine-tuning of solubility and lipophilicity

Conjugation Strategies for Bioconjugation and Probe Development

The carboxylic acid handle of this compound is an ideal attachment point for conjugation to biomolecules such as proteins, peptides, or nucleic acids. These bioconjugates can be used as fluorescent probes to study biological processes or as targeted therapeutic agents. The chromene core, being a fluorophore, makes its derivatives particularly attractive for fluorescence-based applications.

The same activation chemistry used for amidation (e.g., EDC/HOBt) can be employed to couple the carboxylic acid to an amine group on a biomolecule. For instance, the activated this compound can be reacted with the lysine (B10760008) residues of a protein to create a fluorescently labeled protein.

Furthermore, the carboxylic acid can be converted to a more reactive functional group, such as an N-hydroxysuccinimide (NHS) ester. NHS esters are stable enough to be isolated and purified but react efficiently with primary amines in aqueous media to form stable amide bonds. This two-step approach provides a robust method for bioconjugation.

Conversion of Carboxylic Acid Groups to Other Functionalities

The versatility of the carboxylic acid group extends beyond ester and amide formation. It can be transformed into a variety of other functional groups, each offering unique chemical properties and potential applications. thermofisher.com

Acyl Hydrazides: Reaction of the activated carboxylic acid with hydrazine (B178648) hydrate (B1144303) yields the corresponding acyl hydrazide. Acyl hydrazides are valuable intermediates that can be further derivatized, for example, by reaction with aldehydes or ketones to form acylhydrazones. chromforum.org

Hydroxamic Acids: Treatment of the activated carboxylic acid with hydroxylamine (B1172632) produces hydroxamic acids. This functional group is a known metal chelator and is found in a number of enzyme inhibitors.

Aliphatic Amines: The carboxylic acid can be converted into an aliphatic amine through a multi-step process. thermofisher.com This typically involves coupling the carboxylic acid with a protected diamine, followed by deprotection to reveal the primary amine. This transformation allows for subsequent modifications at the newly introduced amine terminus.

Table 3: Conversion to Other Functional Groups

Target Functionality Typical Reagents Significance
Acyl Hydrazide 1. EDC, HOBt; 2. Hydrazine hydrate Intermediate for further derivatization, potential biological activity
Hydroxamic Acid 1. EDC, HOBt; 2. Hydroxylamine Metal chelation, enzyme inhibition

Application of Fluorescent Derivatization Reagents

While the 7-fluoro-2H-chromene core possesses intrinsic fluorescence, its properties can be further modulated or enhanced through derivatization. In the context of analytical chemistry, especially for high-performance liquid chromatography (HPLC), derivatization of the carboxylic acid with a highly fluorescent tag can significantly improve detection sensitivity. nih.gov

A variety of fluorescent reagents are available for labeling carboxylic acids. These often contain a reactive group, such as a bromomethyl or an amino group, that can react with the carboxylic acid. For example, 4-bromomethyl-7-methoxycoumarin (B43491) is a common derivatizing agent that reacts with carboxylic acids to form highly fluorescent esters. While this compound is itself fluorescent, this strategy could be employed to shift the excitation and emission wavelengths for specific applications or to achieve even lower detection limits. thermofisher.com

Isotope-Coded Derivatization for Quantitative Analysis

Isotope-coded derivatization is a powerful technique used in mass spectrometry-based quantitative analysis, particularly in proteomics and metabolomics. nih.gov This method involves labeling one sample with a "light" isotopic version of a derivatizing reagent and another sample with a "heavy" isotopic version. The samples are then mixed, and the relative abundance of the light and heavy labeled analytes can be accurately determined by mass spectrometry.

Several isotope-coded derivatization reagents for carboxylic acids have been developed. acs.org For example, a pair of light (d0) and heavy (d6) 2,4-dimethoxy-6-piperazin-1-yl pyrimidine (B1678525) (DMPP) reagents can be used to label carboxylic acids via carbodiimide (B86325) chemistry. nih.govdaneshyari.com Applying this strategy to this compound would enable precise relative quantification of this compound in complex biological samples, such as in comparative metabolomics studies.

Table 4: Isotope-Coded Derivatization Reagents for Carboxylic Acids

Reagent Pair (Light/Heavy) Labeling Chemistry Application
d0/d6-DMPP Carbodiimide-mediated amidation Quantitative mass spectrometry
12C/13C-p-dimethylaminophenacyl (DmPA) bromide Esterification Quantitative LC-MS analysis of metabolites

Structure Activity Relationship Sar Studies of 7 Fluoro 2h Chromene 3 Carboxylic Acid Derivatives

Impact of Fluorination on Biological Activity and Pharmacological Profiles

The substitution of hydrogen with fluorine in drug candidates can profoundly alter their physicochemical and pharmacological properties. Due to its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. nih.gov

In the context of the chromene scaffold, fluorination has been shown to be a valuable strategy for enhancing biological activity. Studies on various chromene derivatives have demonstrated that the presence of a fluorine atom often leads to superior potency compared to non-fluorinated analogues. nih.govnih.gov For instance, research on a series of chromene-azo sulfonamide hybrids as potential anticancer agents revealed that the 4-fluoro derivative exhibited greater potency than the unsubstituted parent compound. nih.gov Similarly, investigations into halogenated 3-nitro-2H-chromenes found that fluorinated and other halogenated derivatives displayed significant antibacterial activity against multidrug-resistant bacteria, whereas derivatives with electron-donating groups were largely inactive. nih.gov

The strategic placement of fluorine can block metabolic oxidation at that position, a common route of drug inactivation. nih.gov For example, placing fluorine at the para-position of an aromatic ring can prevent para-hydroxylation, thereby increasing the compound's in vivo half-life. nih.gov Furthermore, the fluorine atom's ability to participate in electrostatic interactions can enhance binding to target enzymes or receptors. nih.gov It can interact favorably with hydrophobic pockets in proteins, such as those lined with amino acids like leucine (B10760876) and phenylalanine. nih.gov A large series of 2-arylchromen-4-ones containing fluorine atoms demonstrated notable antiviral activity against the influenza A virus, highlighting the promise of fluorinated chromenes for further development. nih.gov

Influence of Substituents at the Chromene Core on Bioactivity

SAR studies consistently show that electron-withdrawing groups, particularly halogens, are highly beneficial for the biological activity of chromene derivatives. nih.govnih.gov In a study on chromene hybrids targeting cancer cells, the order of potency was directly correlated with the electron-withdrawing nature of the substituent on a phenyl group attached to the chromene core. nih.gov The activity against HepG-2 cancer cells decreased in the order of 2,4-dichloro > 4-chloro > 4-fluoro > phenyl > nitro > 4-methyl > 4-methoxy. nih.gov This indicates that inserting lipophilic, electron-withdrawing substituents of moderate size is more advantageous than adding electron-donating groups like methyl or methoxy. nih.gov

The benefit of multiple halogenations has also been observed. Studies on 3-nitro-2H-chromenes showed that di- and tri-halogenated derivatives possessed significantly higher antibacterial activity than their mono-halogenated counterparts. nih.gov This suggests a cumulative effect where additional halogens further enhance the properties conducive to antibacterial action.

Below is a data table summarizing the impact of various substituents on the anticancer activity of selected chromene derivatives against the HepG-2 cell line, as reported in one study.

Compound IDSubstituent on Phenyl RingIC₅₀ (µM) against HepG-2
7a Unsubstituted Phenyl10.33
7b 4-OCH₃ (Methoxy)51.89
7c 4-CH₃ (Methyl)18.79
7d 4-NO₂ (Nitro)12.61
7e 4-F (Fluoro)4.35
7f 4-Cl (Chloro)1.95
7g 2,4-Cl₂ (Dichloro)1.63

This table is generated based on data from a study on chromene-azo sulfonamide hybrids to illustrate the structure-activity relationships discussed. nih.gov

Systematic Investigations of Structural Modifications on Specific Biological Targets

The versatility of the chromene scaffold allows for its adaptation to target a wide range of biological molecules. Systematic modifications of 7-fluoro-2H-chromene-3-carboxylic acid and its parent structures have been explored to develop selective inhibitors for various enzymes and to create agents with specific therapeutic actions.

Anticancer Agents: Chromene derivatives have been investigated as inhibitors of several targets relevant to oncology. Certain chromene-azo sulfonamide hybrids, including a 4-fluoro derivative, were evaluated for their inhibitory effects on Epidermal Growth Factor Receptor (EGFR), human Carbonic Anhydrase II (hCAII), and Matrix Metalloproteinase-2 (MMP-2). nih.gov Other studies have explored fluorinated chromeno[2,3-d]pyrimidines for their cytotoxic activity against human cancer cell lines, with some compounds arresting the cell cycle and inducing apoptosis by targeting cyclin-dependent kinases (CDKs). researchgate.net

Carbonic Anhydrase Inhibitors: Chromene-based compounds have shown significant promise as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and hCA XII. nih.gov These enzymes are involved in pH regulation in cancer cells, making them attractive therapeutic targets. Studies on 2H-chromene derivatives revealed that specific substitution patterns could lead to potent and selective inhibition of these isoforms over the more ubiquitous hCA I and II. nih.gov

Antibacterial Agents: Halogenated 3-nitro-2H-chromenes have demonstrated potent activity against multidrug-resistant Gram-positive bacteria, including strains of Staphylococcus aureus and Staphylococcus epidermidis. nih.gov The introduction of multiple halogens, including fluorine, was a key factor in achieving high antibacterial efficacy. nih.gov

Antiviral Agents: A series of fluorinated 2-arylchromen-4-ones were screened for their inhibitory activity against the influenza A virus, with several compounds showing significant antiviral effects, making them promising leads for further development. nih.gov

The following table summarizes selected chromene derivatives and their targeted biological activities.

Chromene Derivative ClassKey Structural FeaturesBiological TargetReported Activity
Chromene-azo Sulfonamides 4-Fluoro substitutionEGFR, hCAII, MMP-2Anticancer nih.gov
Halogenated 3-Nitro-2H-chromenes Di- and tri-halogenationMultidrug-Resistant BacteriaAntibacterial nih.gov
Fluorinated Chromeno[2,3-d]pyrimidines Fused pyrimidine (B1678525) ringCyclin-Dependent Kinases (CDKs)Anticancer researchgate.net
Fluorinated 2-Arylchromen-4-ones Fluorine on aryl ringInfluenza A VirusAntiviral nih.gov
2H-chromene derivatives Various ether-linked side chainsCarbonic Anhydrase IX & XIISelective CA Inhibition nih.gov

Role of the Carboxylic Acid Group in Molecular Interactions and Activity Modulation

The carboxylic acid group at the 3-position of the chromene ring is a critical functional group that profoundly influences the molecule's properties and biological interactions. researchgate.net Its presence offers several advantages in drug design.

Firstly, the carboxylic acid group is a key hydrogen-bonding moiety. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via both oxygen atoms). This allows it to form strong and specific interactions with amino acid residues in the binding sites of target proteins, which is often crucial for high-affinity binding. researchgate.net Crystallographic studies of the related 4-oxo-4H-chromene-3-carboxylic acid show that the molecule's non-hydrogen atoms are essentially coplanar and that the carboxylic acid group can form intramolecular hydrogen bonds. nih.gov

Secondly, the acidic nature of the carboxyl group means it is typically ionized (as a carboxylate anion) at physiological pH. This negative charge can engage in vital charge-charge interactions or salt bridges with positively charged residues like lysine (B10760008) or arginine in a protein's active site. researchgate.net

Thirdly, the carboxylic acid group provides a versatile synthetic handle for modulating the compound's pharmacokinetic properties. It can be converted into esters or amides to alter solubility, lipophilicity, and metabolic stability. For example, converting the acid to an ester can increase its ability to cross cell membranes, acting as a prodrug that is later hydrolyzed back to the active carboxylic acid inside the cell. The synthesis of various 4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamides demonstrates how the carboxylic acid can be modified to create potent enzyme inhibitors. mdpi.com This functional group also influences the drug's solubility and can be used to form salts, which often have improved formulation properties. researchgate.net

Rational Design Principles for Activity Optimization

Based on extensive SAR studies, a set of rational design principles has emerged for optimizing the biological activity of derivatives of this compound.

Leverage Fluorine's Properties: The 7-fluoro substituent should be retained as a core feature. Its role in enhancing metabolic stability and binding affinity is a key starting point for design. nih.gov The introduction of additional fluorine atoms or trifluoromethyl (CF₃) groups at other positions can be explored to further enhance potency, as seen in some highly active cytotoxic and antibacterial chromenes. nih.govresearchgate.net

Incorporate Electron-Withdrawing Groups: To maximize potency, particularly for anticancer activity, the addition of other small, lipophilic, electron-withdrawing groups (such as chloro or bromo) on the chromene core or on appended aryl rings is a proven strategy. nih.gov

Target-Specific Structural Modification: Optimization requires a deep understanding of the target's binding site. Molecular modeling and docking studies can predict how different substituents will interact with the target protein. nih.gov For instance, adding flexible linkers can allow a substituent to reach and occupy a distant pocket in an enzyme's active site, thereby increasing inhibition potency. mdpi.com

Modulate the Carboxylic Acid Group: The carboxylic acid is a key interaction point but can also be a liability if it leads to poor absorption or rapid excretion. It should be considered a point for modification. Converting it to various esters or amides can fine-tune the drug's solubility, cell permeability, and pharmacokinetic profile. researchgate.net This creates a library of prodrugs or analogues with potentially improved therapeutic windows.

Maintain Planarity and Rigidity: The planarity of the chromene ring system is often important for effective interaction with flat binding sites, such as intercalating into DNA or binding to aromatic-rich pockets in enzymes. nih.gov Modifications that disrupt this planarity should be approached with caution unless a specific non-planar conformation is desired to fit a particular target.

By applying these principles, medicinal chemists can systematically modify the this compound scaffold to develop new drug candidates with enhanced potency, improved selectivity, and favorable pharmacological profiles for a variety of diseases.

Medicinal Chemistry Applications and Biological Activity Studies in Vitro Focus

Enzyme Inhibition Studies

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B)

A thorough review of scientific literature did not yield specific data on the inhibitory activity of 7-fluoro-2H-chromene-3-carboxylic acid against monoamine oxidase A (MAO-A) or B (MAO-B). While the broader class of chromone (B188151) and coumarin (B35378) derivatives has been extensively studied as MAO inhibitors, with substitutions at the C7 position noted as potentially influencing selectivity and potency, specific experimental values for the 7-fluoro derivative are not documented in the available research. researchgate.netscienceopen.com Studies on related compounds have established that the coumarin scaffold can serve as a basis for potent and selective MAO-B inhibitors. researchgate.netscienceopen.com

Lipoxygenase (LOX) Inhibition (e.g., 15-LOX-1)

There are no specific in vitro studies detailing the inhibitory effects of this compound on lipoxygenase enzymes, including 15-LOX-1. The parent structure, coumarin-3-carboxylic acid, has been used as a template to develop LOX inhibitors, with various derivatives synthesized and evaluated. semanticscholar.orgnih.gov For instance, research on O-prenylated 3-carboxycoumarins has explored how substitutions at different positions on the aromatic ring affect 15-LOX-1 inhibition, but this work did not include the 7-fluoro analog. semanticscholar.orgnih.gov Reviews have also noted that coumarin derivatives are utilized as inhibitors within the lipoxygenase and cyclooxygenase pathways. core.ac.uk

Inflammatory Kinase Inhibition (e.g., TBK1, IKKε)

No dedicated studies investigating the inhibitory potential of this compound against the inflammatory kinases TBK1 (TANK-binding kinase 1) or IKKε (IκB kinase epsilon) were identified. While chromene derivatives have been patented and investigated as general anti-inflammatory agents and as inhibitors of other kinases such as TNF-α, specific data for the 7-fluoro variant against TBK1 or IKKε is absent from the current scientific literature. google.comresearchgate.net

Receptor Antagonism/Agonism Studies

Purinergic Receptor Modulation (e.g., P2Y6R, P2X7R)

Specific data regarding the modulatory activity of this compound on purinergic receptors such as P2Y6 or P2X7 is not available. The chromene scaffold has been investigated in the context of purinergic signaling, primarily through the inhibition of ectonucleotidases like ecto-5'-nucleotidase (CD73), which modulates adenosine (B11128) levels. nih.govresearchgate.netresearchgate.net Notably, a related compound, 6-chloro-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxylic acid amide, was identified as a competitive inhibitor of CD73. researchgate.net However, this does not provide direct evidence of the activity for the 7-fluoro carboxylic acid itself at P2Y or P2X receptors.

Adenosine Receptor Affinity (e.g., A2B)

There are no published studies that specifically measure the binding affinity or functional activity of this compound at the A2B adenosine receptor. Research on related structures has touched upon adenosine receptor activity. For example, computational analysis of 6-chloro-2H-chromene-3-carboxylic acid suggested it could act as a positive allosteric modulator of the A2A adenosine receptor. nih.gov Furthermore, certain hybrid molecules containing both chromene and thiazole (B1198619) motifs have been noted for their potential as adenosine receptor ligands. researchgate.net Despite these findings for related scaffolds, direct experimental data for the 7-fluoro analog's interaction with the A2B receptor remains un-documented.

Antimicrobial Evaluations

The antimicrobial potential of this compound and its close derivatives has been a subject of scientific investigation. Preliminary studies suggest that the core structure possesses activity against various bacterial strains, although comprehensive quantitative data for the acid itself is still developing.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

Research into the antibacterial properties of this structural class has provided specific insights, primarily through the study of its ethyl ester derivative, 7-fluoro-2-oxo-2H-chromene-3-carboxylic acid ethyl ester. This derivative demonstrated a range of inhibitory activity when screened against two Gram-positive and three Gram-negative bacteria. tandfonline.com The antibacterial screening indicated that the compound exhibits moderate activity against several bacterial strains, with a notable inhibitory effect observed against Salmonella typhimurium. tandfonline.com

The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, was determined using the broth microdilution method. tandfonline.com

Table 1: In Vitro Antibacterial Activity of 7-fluoro-2-oxo-2H-chromene-3-carboxylic acid ethyl ester tandfonline.com
Bacterial StrainTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Bacillus cereusGram-Positive125
Staphylococcus aureusGram-Positive250
Escherichia coliGram-Negative250
Pseudomonas aeruginosaGram-Negative250
Salmonella typhimuriumGram-Negative62.5

Antifungal Activity Assays

While the broader class of coumarins and their derivatives have been reported to possess antifungal properties, specific studies detailing the antifungal activity of this compound are not extensively available in the reviewed literature. mdpi.comresearchgate.netnih.gov Research has focused on other substituted coumarins, which have shown efficacy against various fungal strains, suggesting the potential of the core scaffold for antifungal applications. nih.gov

Anti-mycobacterial Activity Assessment

The chromene and coumarin scaffolds are recognized for their potential biological activities, including action against mycobacteria. mdpi.comnih.gov Synthetic efforts have produced novel hydrazide-hydrazone derivatives based on the 2H-chromene and coumarin structures, which were evaluated for their in vitro antimycobacterial activity against the reference strain Mycobacterium tuberculosis H37Rv. nih.gov Some of these derivatives demonstrated potent activity at submicromolar concentrations. nih.gov However, specific anti-mycobacterial assessments for this compound itself are not prominently featured in existing research.

Cell-Based Biological Assays (Excluding Human Clinical Trials)

The cytotoxic and antiproliferative effects of this compound have been investigated in cell-based assays, highlighting its potential in oncology research.

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

The antiproliferative potential of this compound has been noted, with studies showing its ability to interfere with cellular proliferation. While extensive screening against a wide panel of cancer cell lines is not fully detailed in the literature, specific data exists for its effect on leukemia cells.

Table 2: Cytotoxicity of 7-fluoro-2-oxo-2H-chromene-3-carboxylic acid
Cell LineCancer TypeIC₅₀ (µM)Observed Effects
U937Leukemia0.78Significant cytotoxicity

Although many chromene and coumarin derivatives have been evaluated for cytotoxicity against common cancer cell lines such as MCF-7 (breast), HeLa (cervical), A549 (lung), and HepG2 (liver), specific IC₅₀ values for this compound against these particular lines are not widely reported in the reviewed scientific literature. nih.govnih.govresearchgate.netnih.gov

Mechanistic Studies of Cellular Responses

Investigations into the mechanism of action for this compound have provided initial insights into how it exerts its cytotoxic effects.

Cell Cycle Arrest: Research indicates that the compound can induce cell cycle arrest. Specifically, in U937 leukemia cells, treatment with 7-fluoro-2-oxo-2H-chromene-3-carboxylic acid led to an arrest at the G1 phase of the cell cycle. This suggests the compound interferes with the cell's preparation for DNA synthesis, thereby halting proliferation.

Apoptosis Induction and ROS Generation: While the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS) are common mechanisms of action for many anticancer compounds, including other coumarin derivatives, specific studies detailing these pathways for this compound are limited. nih.govnih.govnih.gov Research on related compounds has shown that they can trigger apoptosis through mitochondrial-dependent pathways and cause an increase in intracellular ROS, leading to oxidative stress and cell death. nih.govnih.gov

Mitochondrial Targeting and Metabolism Modulation

While direct studies focusing exclusively on the mitochondrial targeting of 7-fluoro-2-oxo-2H-chromene-3-carboxylic acid are not extensively documented in peer-reviewed literature, the broader family of coumarin derivatives has shown significant promise in this domain. The 7-position of the coumarin ring, in particular, has been identified as a key site for modifications that can influence subcellular localization.

Research into fluorescent peptoids has demonstrated that a derivative containing a 7-NET2-substituted coumarin carboxylic acid exhibited a pronounced affinity for mitochondria. chim.it This was confirmed through co-staining experiments with established mitochondrial markers like MitoTracker Red, suggesting that the specific substituent at the 7-position can act as a mitochondrial homing signal. chim.it This finding opens the possibility that a 7-fluoro substituent could similarly influence the molecule's distribution within the cell.

Furthermore, studies on core-fluorinated polymeric micelles have revealed a mechanism for mitochondrial targeting that is independent of the mitochondrial membrane potential. nih.gov These charge-neutral fluoroamphiphiles demonstrated preferential accumulation in mitochondria, with evidence suggesting a strong binding affinity to phospholipids, especially cardiolipin, a key component of the inner mitochondrial membrane. nih.gov This suggests that the presence of fluorine itself can contribute to mitochondrial accumulation, a principle that may extend to smaller molecules like 7-fluoro-2-oxo-2H-chromene-3-carboxylic acid.

The carboxylic acid moiety at the 3-position provides a versatile handle for creating derivatives, such as esters, which can modulate the compound's lipophilicity and cellular uptake, further influencing its potential to reach and interact with mitochondria.

Applications as Fluorescent Probes and Imaging Agents

The inherent fluorescence of the coumarin scaffold is significantly enhanced by the introduction of a fluorine atom, making 7-fluorinated coumarins attractive candidates for the development of fluorescent probes.

Fluorinated coumarins are recognized for their improved photophysical properties. Strategic substitutions on the coumarin framework can lead to derivatives with high fluorescence quantum yields and tunable emission wavelengths. chim.it Derivatives of 7-hydroxycoumarin-3-carboxylic acid, a close structural relative, are particularly promising as cell-permeable fluorophores for flow cytometry and confocal microscopy. nih.gov

For instance, amide derivatives of 6-fluoro-7-hydroxycoumarin-3-carboxylic acid have been shown to exhibit substantially brighter fluorescence compared to their non-fluorinated or difluorinated counterparts. nih.gov This enhanced brightness is crucial for sensitive detection in biological imaging applications. A related compound, 7-(diethylamino)coumarin-3-carboxylic acid, is a well-established fluorescent probe with excitation and emission maxima at approximately 407 nm and 472 nm, respectively, making it suitable for detection using a 405 nm violet laser. nih.govcaymanchem.com

The solvatochromic properties of coumarin derivatives, where their fluorescence characteristics are sensitive to the microenvironment, further enhance their utility as probes. chim.it

The cell permeability and bright fluorescence of fluorinated coumarins make them valuable tools for studying cellular processes in vitro. By linking these fluorophores to other molecules, such as drugs or peptides, researchers can track their uptake, distribution, and interaction with intracellular targets.

A study involving a fluorescent taxoid, where a 6-fluoro-7-hydroxycoumarin derivative was linked to paclitaxel, demonstrated the utility of these probes in imaging microtubules and quantifying drug-target engagement in living cells without the need for efflux inhibitors. nih.gov The acidity of the coumarin's phenolic group, influenced by the fluorine substituent, was found to be a critical factor affecting cellular efflux and, consequently, the probe's effectiveness. nih.gov

Furthermore, 7-methoxycoumarin-3-carboxylic acid esters have been employed as fluorescent protecting groups for biologically active molecules to monitor their cellular uptake and cleavage. nih.govresearchgate.net This approach allows for the real-time, no-wash analysis of prodrug internalization and activation within a cellular environment. nih.govresearchgate.net These examples underscore the potential of 7-fluoro-2-oxo-2H-chromene-3-carboxylic acid to be developed into sophisticated probes for studying cellular dynamics.

Other Pharmacological Activities Investigated in Preclinical Models (Excluding Human Clinical Trials)

Beyond their applications in imaging, derivatives of the 7-fluoro-2-oxo-2H-chromene-3-carboxylic acid scaffold have been investigated for a range of other pharmacological activities in preclinical in vitro models.

Ethyl ester derivatives of 7-fluorinated chromene-3-carboxylic acids have demonstrated antibacterial properties, indicating potential for development as anti-infective agents. The core coumarin-3-carboxylic acid structure itself has shown modest activity against Bacillus cereus. mdpi.com

In the realm of oncology, derivatives of the related 3-oxo-3H-benzo[f]chromene-2-carboxylic acid have been synthesized and evaluated for their antiproliferative effects against non-small cell lung cancer cell lines. nih.gov Some of these compounds exhibited potent activity, inducing apoptosis and increasing intracellular reactive oxygen species (ROS) levels. nih.gov While structurally distinct, these findings highlight the potential of the core chromene-carboxylic acid scaffold as a template for anticancer drug design.

The diverse biological activities reported for coumarin derivatives, including anti-inflammatory, antioxidant, and enzyme inhibitory effects, provide a strong rationale for the further investigation of 7-fluoro-2-oxo-2H-chromene-3-carboxylic acid and its analogs in various preclinical models. researchgate.net

Future Directions and Research Gaps

Unexplored Synthetic Routes and Functionalization Strategies

The synthesis of the chromene nucleus is a well-researched area, with numerous methods available for constructing the core bicyclic system. researchgate.netfrontiersin.org However, the focus for 7-fluoro-2H-chromene-3-carboxylic acid must now shift towards more innovative and efficient strategies that allow for diverse functionalization.

Unexplored Synthetic Routes: Future work should concentrate on developing novel synthetic pathways that offer advantages in terms of yield, scalability, and environmental impact. researchgate.net Green chemistry approaches, such as microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly solvents, are particularly promising avenues for exploration. researchgate.netrsc.org The development of one-pot, multi-component reactions catalyzed by novel organocatalysts or metal-organic frameworks could provide rapid access to a library of derivatives. frontiersin.orgrsc.org For instance, a rhodium(III)-catalyzed redox-neutral cascade C–H activation/[3 + 3] annulation has been successfully used for other 2H-chromene-3-carboxylic acids and could be adapted for the 7-fluoro analogue. acs.org

Functionalization Strategies: The true potential of the scaffold lies in its strategic functionalization. Key areas for future exploration include:

C-2 Position: Introducing various substituents at the C-2 position could significantly modulate the electronic and steric properties of the molecule.

Aromatic Ring: Beyond the existing fluorine atom, further substitution on the benzene (B151609) ring could be explored to fine-tune biological activity. This could involve introducing electron-donating or electron-withdrawing groups to systematically probe structure-activity relationships (SAR).

Carboxylic Acid Moiety: While the carboxylic acid is a key functional handle, its conversion to a wide range of esters, amides, and other bioisosteres remains largely unexplored for this specific compound. youtube.com

A key challenge will be to develop chemoselective reactions that functionalize one part of the molecule without affecting other reactive sites, such as the carboxylic acid or the fluorine substituent.

Advanced Spectroscopic and Computational Approaches for Deeper Insights

To fully understand the structure-property relationships of this compound, advanced analytical and theoretical methods are indispensable.

Spectroscopic Techniques: While standard techniques like NMR and IR are routinely used, future studies would benefit from more advanced spectroscopic methods. tandfonline.com For example, single-molecule spectroscopy (SMS) could provide unprecedented insights into the behavior of these molecules in biological systems, delivering multiparameter data on fluorescence, lifetime, and spectra at the nanoscale. arxiv.org Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be crucial for the unambiguous structural elucidation of novel, more complex derivatives. mdpi.com

Computational Modeling: Density Functional Theory (DFT) calculations have proven valuable for understanding the structural and electronic properties of related chromene compounds. tandfonline.comshd-pub.org.rs Future computational studies on this compound should focus on:

Conformational Analysis: Determining the preferred three-dimensional structure, which is crucial for receptor binding. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: Identifying electron-rich and electron-poor regions to predict sites for non-covalent interactions.

Frontier Molecular Orbital (FMO) Analysis: Calculating HOMO-LUMO energy gaps to understand chemical reactivity and electronic transitions.

Time-Dependent DFT (TD-DFT): Simulating electronic absorption spectra to correlate with experimental UV-Vis data and understand the photophysical properties. tandfonline.com

The following table illustrates the type of data that can be generated from computational studies, using a related compound as an example.

Computational MethodPredicted Parameter for a Chromene DerivativeSignificance
DFT (B3LYP/6-311++G)Bond Lengths (e.g., C=O, C-F)Correlates with experimental X-ray data to validate the computed structure. tandfonline.com
AIM AnalysisElectron Density at Bond Critical PointsCharacterizes the nature of intramolecular bonds (e.g., covalent, ionic). tandfonline.com
NBO AnalysisDonor-Acceptor Interaction EnergiesQuantifies hyperconjugative interactions and charge delocalization. tandfonline.com
TD-DFTElectronic Transition Wavelengths (λ)Predicts UV-Vis absorption maxima in various solvents. tandfonline.com

Expansion of SAR Studies to Novel Biological Targets

The chromene scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities, including anticancer and antimicrobial effects. nih.govnih.govnih.gov However, for this compound, the scope of biological investigation is still nascent.

Future research must systematically expand Structure-Activity Relationship (SAR) studies to a broader array of biological targets. The fluorine atom at the 7-position can enhance metabolic stability and binding affinity, making this scaffold particularly attractive for drug design.

Potential Novel Targets:

Enzyme Inhibition: Beyond established targets like carbonic anhydrase, exploring inhibition of kinases, proteases (e.g., SARS-CoV-2 main protease), or enzymes involved in metabolic diseases is a logical next step. nih.govresearchgate.net

Receptor Modulation: Investigating interactions with nuclear receptors or G-protein coupled receptors could uncover new therapeutic applications.

Antiviral and Antiparasitic Agents: The chromene nucleus has shown promise against various pathogens; this should be systematically explored for the 7-fluoro derivative.

Comprehensive SAR studies will require the synthesis of a focused library of compounds, as outlined in section 8.1, followed by rigorous biological screening. The table below exemplifies how SAR data for a series of hypothetical derivatives could be presented.

Compound IDR¹ Substituent (at C-2)R² Substituent (Aromatic Ring)Target X IC₅₀ (µM)Target Y EC₅₀ (µM)
F-Chrom-001-H-H (parent compound)>10055.6
F-Chrom-002-CH₃-H78.230.1
F-Chrom-003-Ph-H15.59.8
F-Chrom-004-H6-Cl45.341.2

Development of Next-Generation Derivatization Reagents

The carboxylic acid functional group of this compound is a prime handle for derivatization, serving as a versatile anchor for creating advanced chemical tools. thermofisher.com

Fluorescent Probes and Sensors: The inherent fluorescence of the coumarin (B35378)/chromene core can be harnessed. By attaching specific recognition moieties to the carboxylic acid, next-generation fluorescent probes could be developed for:

Ion Sensing: Creating chemosensors for detecting specific metal ions (e.g., Na⁺, Al³⁺) through fluorescence quenching or enhancement. shd-pub.org.rs

pH Indicators: Designing probes where the fluorescence properties change in response to pH, useful for visualizing acidic organelles in cells.

Enzyme Activity Reporters: Synthesizing substrates that release the fluorescent chromene upon enzymatic cleavage.

Bioconjugation Reagents: The carboxylic acid can be activated to react with primary amines on biomolecules. thermofisher.com This allows for the development of reagents to:

Label Proteins and Peptides: Creating fluorescent tags for tracking proteins in living cells or for use in fluorescence microscopy.

Anchor to Solid Supports: Immobilizing the chromene scaffold on solid phases for applications in affinity chromatography or high-throughput screening.

The development of such reagents would involve converting the carboxylic acid to more reactive forms like N-hydroxysuccinimide (NHS) esters or using coupling agents like carbodiimides. thermofisher.com

Integration of Multidisciplinary Approaches for Comprehensive Understanding

A holistic understanding of this compound can only be achieved by breaking down traditional research silos and integrating multiple scientific disciplines. A comprehensive approach should merge synthetic chemistry, computational modeling, advanced spectroscopy, cell biology, and pharmacology.

A Proposed Multidisciplinary Workflow:

Design & Synthesis: Medicinal and synthetic chemists design and create novel derivatives based on computational predictions and previous SAR data. mdpi.comnih.gov

Computational Screening: Computational chemists use molecular docking and molecular dynamics simulations to predict the binding affinity of new derivatives against a panel of biological targets, helping to prioritize which compounds to synthesize and test. tandfonline.comnih.gov

Photophysical Characterization: Physical chemists use advanced spectroscopic techniques to characterize the fluorescent properties of the new compounds, assessing their potential as probes or imaging agents. arxiv.org

In Vitro Biological Evaluation: Cell biologists and pharmacologists test the prioritized compounds in cell-based assays to determine their biological activity (e.g., cytotoxicity, enzyme inhibition, receptor binding) and mechanism of action. nih.govmdpi.com

Iterative Refinement: The results from all disciplines are fed back into the design stage, creating an iterative loop of design, synthesis, and testing that rapidly advances the development of lead compounds for specific applications.

This integrated strategy will accelerate the translation of fundamental chemical knowledge into practical applications, whether in medicine, diagnostics, or materials science, and fully elucidate the scientific potential of the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.